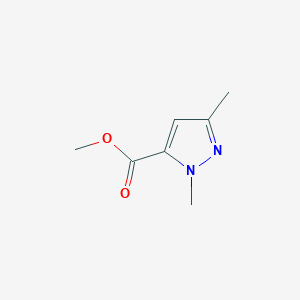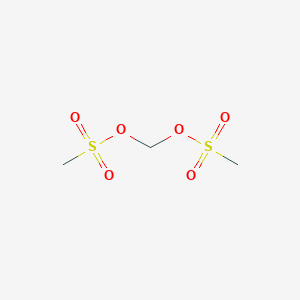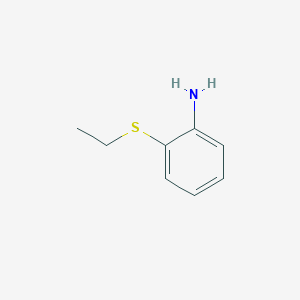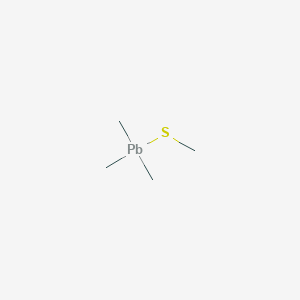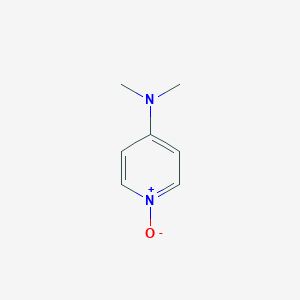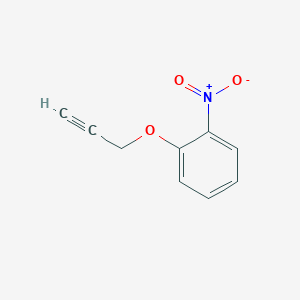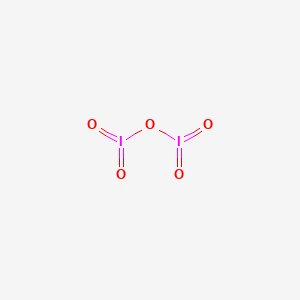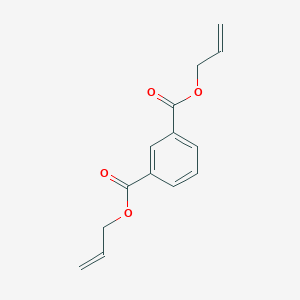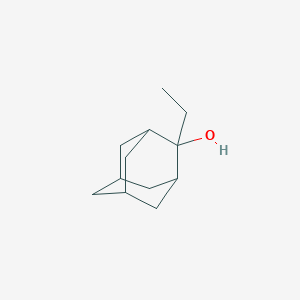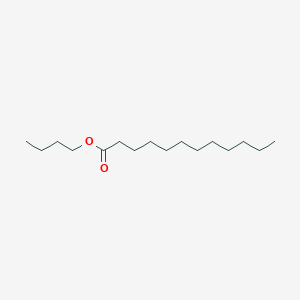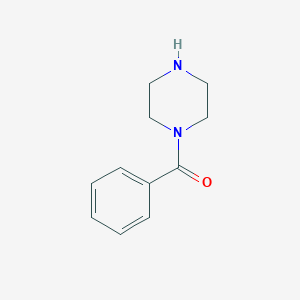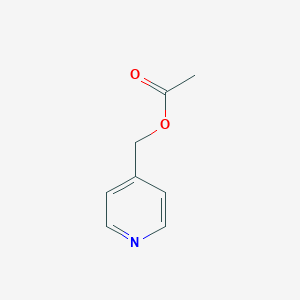
Pyridin-4-ylmethyl acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridin-4-ylmethyl acetate and related compounds has been achieved through various methods. One approach involved the synthesis of (R)-1-(pyridin-4-yl)ethyl acetate over a tandem palladium-lipase catalyst, using 4-acetyl pyridine as a reactant. This method demonstrated 100% selectivity for the desired product under optimized conditions, involving hydrogenation and kinetic resolution steps (Magadum & Yadav, 2017).
Molecular Structure Analysis
Molecular structure analysis often includes computational studies to understand the properties and reactivities of compounds. For pyridin-4-ylmethyl acetate, such detailed structural investigations might involve density functional theory (DFT) calculations to predict physical and chemical properties, though specific studies on this compound's structure were not directly found in the provided literature.
Chemical Reactions and Properties
Pyridin-4-ylmethyl acetate can undergo various chemical reactions owing to the reactive nature of both the pyridine ring and the ester group. While specific reactions involving this exact compound were not detailed, related research illustrates the versatile chemistry of pyridine derivatives. For example, multi-component reactions have been employed to synthesize highly functionalized heterocycles, demonstrating the utility of pyridine-based compounds in complex organic synthesis (Li et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Functionalized 4-(Pyridin-2-ylmethyl)-2-amino-pyrroles : A study describes a multi-component tether catalysis one-pot protocol for synthesizing these compounds, showcasing their use in the synthesis of pyridin-2-ylmethyl-substituted heterocycles, including pyrroles, pyridines, quinolones, and other heterocyclic compounds (Li et al., 2019).
Synthesis of 3-(Pyridin-4-Ylmethyl)-4-Substituted-1,2,4-Triazoline-5-Thione : This research involved the reaction of the hydrazide of pyridine-4-acetic acid with isothiocyanate, leading to the formation of 4-substituted 3-(pyridin-4-ylmethyl)-1,2,4-triazoline-5-thione, indicating its potential in chemical synthesis (Pitucha et al., 2007).
Synthesis of Poly Pyridine-2-ylmethyl 2-(Eugenoxy) Acetate as a Metal Mixture Carrier : A study on the synthesis of poly pyridin-2-ylmethyl 2-(eugenoxy) acetate for use as a metal mixture carrier in the Bulk Liquid Membrane Method, highlighting its utility in improving heavy metal ions transport effectiveness (Djunaidi et al., 2020).
Photocatalytic Degradation of Pyridine in Water : Research on the photocatalytic degradation of pyridine using TiO2, which may have implications for the environmental management and breakdown of pyridin-4-ylmethyl acetate derivatives (Maillard-Dupuy et al., 1994).
Corrosion Inhibition by [(2-pyridin-4-ylethyl)thio]acetic acid : The study demonstrates the application of a related compound in inhibiting steel corrosion in acidic environments, suggesting potential applications in materials science (Bouklah et al., 2005).
Safety And Hazards
The safety data sheet for Pyridin-4-ylmethyl acetate indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is also noted to cause skin and eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
pyridin-4-ylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(10)11-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXKOLGDFWQRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143463 | |
| Record name | Pyridine-4-methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-ylmethyl acetate | |
CAS RN |
1007-48-3 | |
| Record name | 4-Pyridinemethanol, 4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-4-methyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridylmethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-4-methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-4-methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDINE-4-METHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMR46B9CJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



